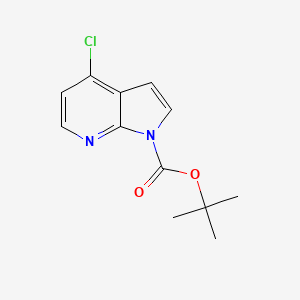

1-Boc-4-chloro-7-azaindole

Description

Properties

IUPAC Name |

tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILMPLDZXMKZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Boc-4-chloro-7-azaindole, a key building block in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound, also known as tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a derivative of 7-azaindole. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective reactions at other positions of the heterocyclic core. The presence of the chlorine atom at the 4-position provides a handle for further functionalization, typically through cross-coupling reactions.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 254.72 g/mol | [1] |

| CAS Number | 1528549-03-2 (for the dihydro version) | [2] |

| Appearance | White to brown solid/powder | [3][4] |

| Melting Point | Not available for the Boc-protected compound. The parent compound, 4-chloro-7-azaindole, has a melting point of 176-181 °C. | [3][4] |

| Solubility | Slightly soluble in water, chloroform, and methanol. | [5] |

| Purity | Typically available at ≥97% or ≥99% purity. | [1][6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the 4-chloro-7-azaindole core followed by the protection of the indole nitrogen with a Boc group.

Synthesis of 4-Chloro-7-azaindole

A common method for the synthesis of 4-chloro-7-azaindole starts from 7-azaindole. The pyridine ring is first N-oxidized, followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole from 7-Azaindole [5]

-

N-Oxidation: 7-azaindole is reacted with an oxidizing agent, such as hydrogen peroxide, to form the corresponding N-oxide.

-

Chlorination: The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction can be catalyzed by an amine base such as diisopropylethylamine (DIPEA) to improve the yield.

-

Work-up: After the reaction is complete, the mixture is carefully quenched with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the 4-chloro-7-azaindole product. The solid is then collected by filtration, washed, and dried.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. tert-butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate 97% | CAS: 1528549-03-2 | AChemBlock [achemblock.com]

- 3. 4-Chloro-7-azaindole CAS#: 55052-28-3 [m.chemicalbook.com]

- 4. 4-クロロ-7-アザインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

A Technical Guide to 1-Boc-4-chloro-7-azaindole: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-4-chloro-7-azaindole, a critical building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The strategic placement of the chloro-substituent and the Boc-protecting group makes this reagent a versatile synthon for the development of novel therapeutics, most notably kinase inhibitors.

Core Molecular and Physicochemical Properties

This compound, also known as tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrrole nitrogen, enabling selective functionalization at other positions of the bicyclic core. The chloro-substituent at the 4-position is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

| Property | Data |

| Molecular Formula | C₁₂H₁₃ClN₂O₂ |

| Molecular Weight | 252.70 g/mol |

| CAS Number | 1528549-03-2 (for the aromatic system) |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents like DCM, THF, DMF |

| Core Scaffold | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) |

Synthesis and Experimental Protocols

The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 7-azaindole. The first step involves the chlorination at the C4 position, followed by the protection of the pyrrole nitrogen.

Protocol 1: Synthesis of 4-chloro-7-azaindole

This procedure involves the N-oxidation of 7-azaindole followed by chlorination.

Materials:

-

7-Azaindole

-

meta-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide

-

Phosphorus oxychloride (POCl₃) or Methanesulfonyl chloride (MsCl)

-

Diisopropylethylamine (DIPEA) (optional, catalyst)

-

1,2-Dimethoxyethane (DME) and n-Heptane or Dichloromethane (DCM)

-

Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve 7-azaindole in a suitable solvent mixture such as DME/heptane or DCM.

-

Cool the solution to 0 °C and add mCPBA portion-wise to form the N-oxide. Stir the reaction at room temperature until completion, as monitored by TLC.

-

To the resulting mixture containing the N-oxide, add POCl₃. In some procedures, a catalytic amount of DIPEA is added to improve the yield.[1]

-

Heat the reaction mixture (e.g., to 80-85 °C) for several hours until the conversion is complete.[1]

-

Cool the reaction mixture and carefully quench by adding it to ice water.

-

Basify the aqueous mixture to a pH of ~10 with a NaOH solution to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 4-chloro-7-azaindole. A yield of up to 85.6% has been reported for this transformation.[1]

Protocol 2: Boc-Protection of 4-chloro-7-azaindole

This is a standard procedure for the protection of N-heterocyclic amines.

Materials:

-

4-chloro-7-azaindole

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equiv.)

-

Triethylamine (TEA) or DIPEA (1.2 equivalents)

-

Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

Dissolve 4-chloro-7-azaindole in dry THF or DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP and TEA to the solution and stir for 10 minutes at room temperature.

-

Add a solution of Boc₂O in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Synthetic Chemistry: Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The Boc group prevents interference from the pyrrole nitrogen, while the C4-chloro atom serves as the electrophilic site for coupling. This allows for the straightforward installation of various aryl, heteroaryl, alkyl, or amino groups, which is a common strategy in the construction of libraries of bioactive compounds.[2][3]

Protocol 3: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 4-position of the azaindole core.

Materials:

-

This compound

-

Arylboronic acid or its pinacol ester (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the C4-arylated product. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) if the free N-H is desired for the final compound.

Role in Drug Discovery: Targeting Kinase Signaling Pathways

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[4] It acts as an excellent bioisostere of the purine core of ATP, forming key hydrogen bond interactions with the hinge region of the kinase active site.

This compound is a frequent starting point for the synthesis of inhibitors targeting various kinases, including Janus kinases (JAKs), which are central to inflammatory and immune responses.[5][6] The JAK-STAT signaling pathway is a critical target for diseases such as rheumatoid arthritis and myelofibrosis.

The synthesis of potent JAK inhibitors often involves a Suzuki coupling at the C4 position of the 7-azaindole core to introduce a substituted aryl or heteroaryl group, which occupies the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.

References

- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Boc-4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-4-chloro-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a privileged structure in numerous biologically active molecules, and its derivatives are widely explored for their therapeutic potential. This document outlines the synthetic pathway to this compound and details the spectroscopic techniques crucial for confirming its chemical structure.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 7-azaindole. The first step involves the chlorination of the 7-azaindole core, followed by the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.

Synthesis of 4-chloro-7-azaindole

The precursor, 4-chloro-7-azaindole, can be synthesized from 7-azaindole via an N-oxidation reaction followed by treatment with a chlorinating agent.

Experimental Protocol:

-

N-Oxidation: 7-azaindole is dissolved in an appropriate organic solvent, such as ethyl acetate or dichloromethane. An oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, often at 0 °C, and the reaction is stirred for several hours.

-

Chlorination: The resulting 7-azaindole-N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃). The reaction is typically heated to reflux for a specified period.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water or a basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-chloro-7-azaindole.

Boc Protection of 4-chloro-7-azaindole

The final step involves the protection of the nitrogen atom of the pyrrole ring with a Boc group. This is a standard procedure in organic synthesis to modulate the reactivity of the amine functionality.

Experimental Protocol:

-

To a solution of 4-chloro-7-azaindole in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, is added a base, for instance, sodium hydride (NaH) or triethylamine (Et₃N).

-

Di-tert-butyl dicarbonate (Boc₂O) is then added to the mixture, and the reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield this compound.

Spectroscopic Data and Structure Elucidation

The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.72 g/mol |

| IUPAC Name | tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the azaindole core and the protons of the Boc protecting group. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) are critical for assigning each proton to its specific position in the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the carbonyl and quaternary carbons of the Boc group are characteristic and aid in confirming the overall structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Data:

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: A peak corresponding to the molecular weight of the compound (254.72 for C₁₂H₁₅ClN₂O₂) or its protonated form would be expected. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

-

Fragmentation Pattern: Characteristic fragments would include the loss of the Boc group (a loss of 100 amu) and other fragments arising from the cleavage of the azaindole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Data:

-

C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl group of the Boc protecting group.

-

C-N Stretch: Bands in the fingerprint region corresponding to the C-N bonds of the azaindole ring and the carbamate.

-

C-Cl Stretch: A band in the lower frequency region of the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the C-Cl bond.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound follows a logical workflow, starting from the synthesis and purification, followed by a series of spectroscopic analyses to confirm its identity and purity.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Relevance in Drug Discovery Signaling Pathways

7-Azaindole derivatives are frequently investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer. The 7-azaindole scaffold can act as a hinge-binder in the ATP-binding pocket of kinases, making it a valuable pharmacophore.

Caption: General kinase signaling pathway and the inhibitory action of 7-azaindole derivatives.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery. The methodologies and analytical approaches described herein are fundamental to the successful identification and development of new therapeutic agents.

Spectroscopic and Synthetic Profile of 1-Boc-4-chloro-7-azaindole: A Technical Guide

For Immediate Release: A comprehensive technical guide detailing the spectroscopic data and synthetic protocols for 1-Boc-4-chloro-7-azaindole, a key intermediate in pharmaceutical research and drug development. This document provides researchers, scientists, and drug development professionals with essential data for the characterization and utilization of this compound.

Introduction

This compound, systematically named tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. The 7-azaindole scaffold is a recognized pharmacophore due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets. The introduction of a chloro-substituent and a tert-butyloxycarbonyl (Boc) protecting group provides specific functionalities for further chemical modifications, making it a valuable precursor in the synthesis of complex bioactive molecules. This guide presents a summary of its key spectroscopic data and a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-chloro-7-azaindole (Precursor)

| ¹H NMR (DMSO-d₆, 300 MHz) | ¹³C NMR (DMSO-d₆, 75 MHz) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 11.83 (br s, 1H) | 143.8 |

| 8.13 (d, J = 5.1 Hz, 1H) | 142.1 |

| 7.49 (t, J = 2.9 Hz, 1H) | 128.0 |

| 7.10 (d, J = 5.1 Hz, 1H) | 120.3 |

| 6.61 (dd, J = 3.5, 1.9 Hz, 1H) | 116.3 |

| 100.4 |

Note: Data obtained from supporting information for a study on the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃ClN₂O₂ |

| Molecular Weight | 252.70 g/mol |

| Exact Mass | 252.0666 g/mol |

| Predicted m/z [M+H]⁺ | 253.0738 |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 4-chloro-7-azaindole, followed by the protection of the indole nitrogen with a Boc group.

Synthesis of 4-chloro-7-azaindole

A common method for the synthesis of 4-chloro-7-azaindole involves the N-oxidation of 7-azaindole followed by chlorination.

Materials:

-

7-azaindole

-

Hydrogen peroxide

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

-

Organic solvent (e.g., THF, acetonitrile)

Procedure:

-

N-oxidation: 7-azaindole is reacted with hydrogen peroxide in an organic solvent to form 7-azaindole-N-oxide.

-

Chlorination: The resulting N-oxide is then treated with phosphorus oxychloride. The addition of a base like diisopropylethylamine can be used to catalyze the reaction and improve the yield.

-

Work-up and Purification: The reaction mixture is carefully quenched with water and neutralized. The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography, to yield 4-chloro-7-azaindole.

Boc Protection of 4-chloro-7-azaindole

The protection of the pyrrole nitrogen of 4-chloro-7-azaindole is a standard procedure in organic synthesis.

Materials:

-

4-chloro-7-azaindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine (TEA), 4-dimethylaminopyridine (DMAP))

-

Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

-

Dissolution: 4-chloro-7-azaindole is dissolved in a suitable aprotic solvent.

-

Addition of Reagents: A base, such as triethylamine, and a catalytic amount of DMAP are added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The resulting crude this compound can be purified by silica gel chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Conclusion

This technical guide provides a concise yet comprehensive overview of the spectroscopic data and synthetic methodology for this compound. The provided data and protocols are intended to be a valuable resource for chemists in the pharmaceutical and related industries, facilitating the efficient synthesis and characterization of this important chemical intermediate.

An In-depth Technical Guide to the Synthesis of 1-Boc-4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-4-chloro-7-azaindole, a key building block in the development of various therapeutic agents. This document details the chemical transformation of 4-chloro-7-azaindole to its N-Boc protected form, offering a reproducible experimental protocol, quantitative data, and a logical workflow for this critical synthetic step.

Introduction

4-chloro-7-azaindole is a heterocyclic moiety of significant interest in medicinal chemistry due to its structural analogy to purines and indoles. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position is a crucial step in many synthetic routes, enabling regioselective functionalization of the azaindole core. This guide outlines a standard and efficient procedure for this protection reaction.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-chloro-7-azaindole is achieved through a nucleophilic substitution reaction. The nitrogen atom of the pyrrole ring in 4-chloro-7-azaindole acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a base, such as 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst, or a non-nucleophilic base like triethylamine (TEA) or sodium hydride (NaH) to deprotonate the azaindole nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

4-chloro-7-azaindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

-

To a solution of 4-chloro-7-azaindole (1.0 eq) in the chosen anhydrous solvent, add the base (DMAP (0.1-0.2 eq) or TEA (1.5-2.0 eq)).

-

Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the mixture portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

| Reagent/Parameter | Molar Equiv. | Molecular Weight ( g/mol ) | Notes |

| 4-chloro-7-azaindole | 1.0 | 152.58 | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 | 218.25 | Boc protecting agent |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.2 | 122.17 | Catalyst |

| Triethylamine (TEA) | 1.5 - 2.0 | 101.19 | Base (alternative to DMAP) |

| Solvent | - | - | Anhydrous DCM, THF, or Acetonitrile |

| Temperature | Room Temp. | - | |

| Reaction Time | Varies | - | Monitored by TLC |

Table 2: Product Characterization

| Property | Value |

| Product Name | tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₁₃ClN₂O₂ |

| Molecular Weight | 252.70 g/mol |

| Yield | Typically high (specific yield depends on reaction scale and purification) |

| Purity | >95% (determined by NMR and/or LC-MS) |

Note: Specific yield and purity should be determined experimentally.

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Synthetic workflow for this compound.

Conclusion

The N-Boc protection of 4-chloro-7-azaindole is a fundamental and high-yielding transformation in organic synthesis. The protocol described in this guide provides a reliable method for obtaining the desired product in high purity, which is essential for its use in subsequent synthetic steps in drug discovery and development programs. Careful execution of the experimental procedure and purification are key to achieving optimal results.

A Comprehensive Technical Guide to the N-Boc Protection of 4-Chloro-7-Azaindole

This technical guide provides a detailed protocol and procedural overview for the tert-butoxycarbonyl (Boc) protection of the pyrrole nitrogen in 4-chloro-7-azaindole. This reaction is a crucial step in synthetic organic chemistry, particularly in the development of pharmaceutical agents, as it enables selective functionalization at other positions of the heterocyclic core. The Boc group serves as a stable and reliable protecting group that can be readily removed under acidic conditions.

This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of N-Boc-4-chloro-7-azaindole.

Reaction Principle

The protection of the N-H group in 4-chloro-7-azaindole is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base deprotonates the pyrrole nitrogen, increasing its nucleophilicity and facilitating the attack on one of the carbonyl carbons of the Boc anhydride. This results in the formation of the N-tert-butoxycarbonyl derivative, with tert-butanol and carbon dioxide as byproducts. The choice of base and solvent is critical for achieving high yields and purity. A common choice is a tertiary amine base like triethylamine (TEA) or a milder inorganic base like sodium bicarbonate, often with the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Boc protection of 4-chloro-7-azaindole, from the setup of the reaction to the isolation of the final product.

Caption: Experimental workflow for the Boc protection of 4-chloro-7-azaindole.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Boc protection of 4-chloro-7-azaindole, compiled from general procedures for Boc protection of similar heterocyclic compounds.[1] Researchers should optimize these conditions for their specific setup and scale.

| Parameter | Typical Range/Value | Notes |

| Reagents | ||

| 4-chloro-7-azaindole | 1.0 eq | Starting material. |

| Di-tert-butyl dicarbonate | 1.1 - 1.5 eq | The protecting agent. A slight excess ensures complete conversion. |

| Base (e.g., Triethylamine) | 1.2 - 2.0 eq | Acts as a proton scavenger. |

| Catalyst (e.g., DMAP) | 0.05 - 0.1 eq | Optional, but often used to increase the reaction rate. |

| Solvent | ||

| Dichloromethane (DCM) | 5 - 10 mL per mmol of substrate | A common aprotic solvent. |

| Tetrahydrofuran (THF) | 5 - 10 mL per mmol of substrate | Another common aprotic solvent. |

| Acetonitrile (ACN) | 5 - 10 mL per mmol of substrate | A polar aprotic solvent alternative. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically run at room temperature. An initial cooling to 0°C can be used. |

| Reaction Time | 2 - 16 hours | Monitor by TLC or LC-MS for completion. |

| Yield | ||

| Isolated Yield | > 90% | Yields are typically high for this type of reaction, depending on purity of starting materials. |

Detailed Experimental Protocol

This protocol is a representative procedure for the Boc protection of 4-chloro-7-azaindole on a laboratory scale.

Materials and Equipment:

-

4-chloro-7-azaindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

Optional: Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask, add 4-chloro-7-azaindole (1.0 eq).

-

Dissolve the starting material in anhydrous DCM or THF (approximately 10 mL per mmol of substrate).

-

Add triethylamine (1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.2 eq) to the stirred solution. The Boc₂O can be added as a solid or dissolved in a small amount of the reaction solvent.

-

-

Reaction Monitoring:

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-16 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or LC-MS until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM or the organic solvent used.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and rinse the solid with a small amount of the solvent.

-

-

Isolation and Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product is often of high purity and may not require further purification.

-

If necessary, purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

-

Characterization:

-

The final product, tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate can be an irritant; handle with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

1-Boc-4-chloro-7-azaindole as a synthetic intermediate

An In-Depth Technical Guide to 1-Boc-4-chloro-7-azaindole: A Core Synthetic Intermediate

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic properties. Consequently, 7-azaindole derivatives are central components in numerous pharmaceuticals, particularly as kinase inhibitors. This technical guide focuses on this compound, a versatile and strategically important intermediate for the synthesis of complex, substituted 7-azaindole derivatives. The tert-butyloxycarbonyl (Boc) protecting group at the N-1 position facilitates selective functionalization at other sites, and the chloro-substituent at the C-4 position serves as a reactive handle for a variety of cross-coupling reactions.

Physicochemical Properties

The introduction of the Boc protecting group significantly alters the physical properties of the parent 4-chloro-7-azaindole, primarily by increasing its molecular weight and modifying its solubility profile to favor organic solvents. A summary of these properties is presented below.

| Property | 4-chloro-7-azaindole | This compound |

| CAS Number | 55052-28-3 | 889798-11-2 (example) |

| Molecular Formula | C₇H₅ClN₂ | C₁₂H₁₃ClN₂O₂ |

| Molecular Weight | 152.58 g/mol | 252.70 g/mol |

| Appearance | White to brown solid powder | Typically an off-white to yellow solid |

| Melting Point | 174-181 °C | Not widely reported, expected to be lower |

| Solubility | Slightly soluble in water, methanol, chloroform | Soluble in many organic solvents (THF, DCM, EtOAc) |

Synthesis of the Intermediate

The preparation of this compound is a two-step process starting from the commercially available 7-azaindole. The first step involves the regioselective chlorination of the pyridine ring, followed by the protection of the pyrrole nitrogen.

Step 1: Synthesis of 4-chloro-7-azaindole

The most common and efficient method for synthesizing 4-chloro-7-azaindole involves an N-oxidation followed by a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] The addition of a base, such as diisopropylethylamine (DIPEA), can catalyze the reaction and improve yields.[1]

References

The Strategic Role of 1-Boc-4-chloro-7-azaindole in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the biological interactions of endogenous purines and indoles.[1] This bioisosterism, coupled with favorable physicochemical properties, has cemented its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3][4] Among the various functionalized azaindole building blocks, 1-Boc-4-chloro-7-azaindole stands out as a particularly versatile and strategic intermediate. Its unique combination of a protected nitrogen and a reactive chlorine handle allows for precise, regioselective modifications, making it an invaluable tool for constructing complex molecular architectures in drug discovery programs.

This technical guide provides an in-depth exploration of the synthesis, applications, and strategic importance of this compound, complete with experimental protocols and illustrative workflows for researchers and scientists in drug development.

The 7-Azaindole Core: A Privileged Scaffold

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic systems where a nitrogen atom replaces one of the carbon atoms in the benzene ring of an indole. The position of this nitrogen defines the isomer (4-, 5-, 6-, or 7-azaindole). The 7-azaindole isomer is the most frequently utilized in drug discovery.

Key Advantages of the 7-Azaindole Scaffold:

-

Enhanced Binding Affinity : The pyridine nitrogen atom can act as an additional hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.[1] In kinase inhibition, the 7-azaindole core expertly mimics the adenine region of ATP, forming two crucial hydrogen bonds with the kinase hinge region—the pyridine N7 acts as an acceptor, and the pyrrole N1-H acts as a donor.[2][4]

-

Improved Physicochemical Properties : Compared to their indole counterparts, azaindoles often exhibit enhanced aqueous solubility and metabolic stability, which are critical parameters for drug candidates.[1]

-

Novel Intellectual Property : The unique structure of azaindoles provides opportunities for creating novel chemical entities, allowing researchers to navigate existing patent landscapes.

Strategic Importance of 1-Boc and 4-Chloro Substituents

The utility of this compound stems directly from its functionalization.

-

The 1-Boc Group : The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen serves as a robust protecting group. It prevents unwanted side reactions at the N1 position during subsequent synthetic transformations and can be easily removed under acidic conditions when desired.

-

The 4-Chloro Group : The chlorine atom at the C4 position is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino, etc.). This flexibility is paramount for structure-activity relationship (SAR) studies.

The logical workflow for utilizing this building block is depicted below.

Caption: Synthetic utility workflow of this compound.

Synthesis of this compound

The preparation of this key intermediate typically involves a two-step process starting from commercially available 7-azaindole.

-

N-Oxidation and Chlorination : 7-azaindole is first treated with an oxidizing agent, such as hydrogen peroxide, to form the corresponding N-oxide. This activates the pyridine ring for electrophilic substitution. Subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) introduces the chlorine atom regioselectively at the C4 position.[5][6]

-

Boc Protection : The resulting 4-chloro-7-azaindole is then protected at the N1 position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield the final product.

Applications in Kinase Inhibitor Development

Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[7] The 7-azaindole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. This compound serves as a foundational building block for creating libraries of potent and selective inhibitors targeting various kinases.

The general principle of action for these inhibitors is illustrated in the following signaling pathway diagram.

Caption: Mechanism of action for a 7-azaindole based kinase inhibitor.

The versatility of the 4-chloro position allows for the synthesis of numerous analogs for SAR studies. The table below summarizes inhibitory activities of various 7-azaindole derivatives against different protein kinases.

| Kinase Target | Scaffold/Compound | IC₅₀ (nM) | Reference |

| c-Met | N-nitrobenzenesulfonyl-4-azaindole (Cmpd 63) | 20 | [8] |

| PDK1 | 7-Azaindole derivative (Cmpd 16) | 1100 | [9] |

| PDK1 | Optimized 7-azaindole (Cmpd 42) | 2300 (cellular) | [9] |

| CDK9/CyclinT | Benzocycloalkanone derivative (Cmpd 8g) | 120 | [10] |

| Haspin | Benzocycloalkanone derivative (Cmpd 8l) | 14 | [10] |

| BRAF (V600E) | PLX4720 | 13 |

Key Experimental Protocols

The following sections provide detailed, generalized methodologies for key reactions involving this compound. Researchers should optimize conditions for their specific substrates.

This protocol describes the palladium-catalyzed reaction to form a C-C bond between the C4 position of the azaindole and an aryl or heteroaryl group.[7][11]

Materials:

-

This compound (1.0 equiv)

-

(Hetero)arylboronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-dioxane, DME, or Toluene/H₂O mixture)

Procedure:

-

To a dry reaction vessel, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until reaction completion is confirmed by TLC or LC-MS analysis.

-

Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 4-substituted-7-azaindole derivative.

This protocol outlines the formation of a C-N bond at the C4 position, coupling the azaindole with a primary or secondary amine.[12][13][14]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., RuPhos Pd G3, 1-4 mol%)

-

Ligand (e.g., RuPhos, if not using a precatalyst)

-

Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, THF, or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand (if needed), and base to a dry reaction vessel.

-

Add this compound and the solvent.

-

Add the amine (if liquid, add via syringe; if solid, add with other solids).

-

Seal the vessel and heat the mixture to the appropriate temperature (can range from room temperature to 120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired 4-amino-7-azaindole product.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient exploration of chemical space around the privileged 7-azaindole core. By enabling access to a vast array of 4-substituted derivatives through robust cross-coupling chemistry, this building block has been instrumental in the discovery of potent kinase inhibitors and other valuable therapeutic agents. For drug development professionals, mastering the use of this versatile scaffold is a key step toward designing the next generation of targeted therapies.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Navigating the Synthesis and Procurement of 1-Boc-4-chloro-7-azaindole: A Technical Guide

For researchers, scientists, and drug development professionals, the acquisition of specific chemical intermediates is a critical step in the discovery pipeline. This guide provides an in-depth overview of the availability of 1-Boc-4-chloro-7-azaindole, a key building block in medicinal chemistry. Due to its limited commercial availability as a catalog item, this document focuses on the procurement of its immediate precursor, 4-chloro-7-azaindole, and provides a standard protocol for its conversion.

Supplier Landscape for 4-chloro-7-azaindole

While direct suppliers for this compound are not readily found, its precursor, 4-chloro-7-azaindole, is available from a number of chemical suppliers. The following table summarizes the offerings from several key companies. Researchers are advised to contact these suppliers directly to inquire about custom synthesis of the Boc-protected derivative.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 55052-28-3 | 97% | Discontinued, contact for assistance |

| Chem-Impex | 11389493 | ≥ 99% (HPLC) | 5g, 25g, 100g, 250g, 1kg |

| Thermo Scientific | - | 98% | 1g |

| Echemi | - | 99% (Industrial Grade) | 25kg |

| Carl ROTH | 2H4P.5 | - | 10g, 25g, 50g, 100g |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the N-Boc protection of 4-chloro-7-azaindole. This procedure is based on standard laboratory techniques for the protection of heterocyclic amines.

Materials:

-

4-chloro-7-azaindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) is added di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Logical Workflow for Procurement and Synthesis

The following diagram illustrates the logical steps from identifying the need for this compound to its final synthesis and use in research.

Figure 1: Workflow for obtaining this compound.

Decision Matrix for Supplier Selection

Choosing the right supplier for the precursor is a critical decision. The following diagram outlines key factors to consider in this process.

Figure 2: Decision-making process for precursor supplier selection.

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Boc-4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 1-Boc-4-chloro-7-azaindole with various partners. The methodologies outlined—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—are fundamental transformations in medicinal chemistry for the synthesis of novel derivatives of the privileged 7-azaindole scaffold.

Introduction

The 7-azaindole core is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals. Functionalization of this scaffold is crucial for modulating the pharmacological properties of drug candidates. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon and carbon-nitrogen bonds at the C4-position of the 7-azaindole nucleus. This document details protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions using this compound as a key building block. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility and often improves reactivity in these transformations.

Data Presentation: Comparative Analysis of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound. Please note that yields are highly dependent on the specific coupling partner and optimization of reaction conditions may be required. The data presented is compiled from literature reports on similar substrates and represents typical outcomes.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 18 | 75-85 |

Table 2: Buchwald-Hartwig Amination of this compound with Amines [1][2]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 90-98[1] |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 12 | 85-95 |

| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 3 | ~90[1] |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes [3][4]

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 80-90[3] |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | THF | 60 | 8 | 85-95 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NEt | Acetonitrile | 70 | 12 | 75-85 |

Experimental Protocols

The following are detailed, representative protocols for each cross-coupling reaction. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. All manipulations involving palladium catalysts and phosphine ligands should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

Toluene, anhydrous

-

Water, degassed

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of inert gas.

-

Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-Boc-7-azaindole.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between this compound and a primary or secondary amine.[1][2]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 equiv)

-

1,4-Dioxane, anhydrous

Procedure:

-

In a glovebox, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry reaction vial equipped with a stir bar.

-

Add anhydrous 1,4-dioxane, followed by the amine.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to yield the desired 4-amino-1-Boc-7-azaindole derivative.

Protocol 3: Sonogashira Coupling

This protocol details a general procedure for the coupling of this compound with a terminal alkyne.[3][4]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Copper(I) iodide (CuI, 10 mol%)

-

Triethylamine (Et₃N, 3.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add anhydrous DMF and triethylamine via syringe.

-

Add the terminal alkyne dropwise via syringe.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-1-Boc-7-azaindole.

Visualizations

The following diagrams illustrate the general experimental workflows for the described palladium-catalyzed cross-coupling reactions.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Caption: General workflow for the Sonogashira cross-coupling reaction.

References

- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 2. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 1-Boc-4-chloro-7-azaindole. This reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of carbon-nitrogen bonds in the synthesis of novel therapeutics. The 7-azaindole scaffold is a privileged structure in drug discovery, and its functionalization at the 4-position is of significant interest.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1] For the synthesis of 4-amino-7-azaindole derivatives, which are key intermediates in numerous pharmaceutical programs, this reaction offers a powerful and versatile tool.[2] The reaction's success is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.[3] Protecting the 7-azaindole nitrogen, in this case with a tert-butyloxycarbonyl (Boc) group, is often crucial to prevent side reactions and enhance the desired C-4 amination.[2]

Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound is depicted below:

Key Reaction Parameters and Optimization

The successful amination of this compound hinges on the judicious selection of several key parameters. The following tables summarize the reaction conditions and yields for the analogous N-substituted 4-bromo-7-azaindoles, which provide a strong basis for optimizing the reaction of the chloro-analogue.[2]

Table 1: Optimization of Reaction Conditions for Amide Coupling

This table showcases the screening of various palladium sources, ligands, and bases for the coupling of N-benzyl-4-bromo-7-azaindole with benzamide. Xantphos was identified as a superior ligand in combination with bases like cesium carbonate, potassium phosphate, and potassium carbonate.[2]

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (1.5 equiv) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 2.5 | 92 |

| 2 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 3 | 88 |

| 3 | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | 6 | 65 |

| 4 | Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ | 6 | 72 |

| 5 | Pd₂(dba)₃ (5) | PCy₃ (10) | Cs₂CO₃ | 12 | No Reaction |

| 6 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | 6 | 75 |

| 7 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | 6 | 81 |

| 8 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | 4 | 85 |

| 9 | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | 3 | 88 |

Reaction conditions: N-benzyl-4-bromo-7-azaindole (1.0 mmol), benzamide (1.2 mmol), base (1.5 mmol), Pd source, ligand, in dioxane (2 mL) at 100 °C.[2]

Table 2: Substrate Scope for Amination of N-Substituted 4-Bromo-7-azaindoles

This table demonstrates the versatility of the optimized conditions for the coupling of various primary and secondary amines with different N-protected 4-bromo-7-azaindoles. High yields were generally obtained with the Pd₂(dba)₃/Xantphos/Cs₂CO₃ system.[2]

| Entry | N-Protecting Group | Amine | Product | Time (h) | Yield (%) |

| 1 | Ts | Aniline | 4-(Phenylamino)-1-tosyl-7-azaindole | 2.5 | 92 |

| 2 | Ms | Aniline | 4-(Phenylamino)-1-mesyl-7-azaindole | 2.5 | 90 |

| 3 | Me | Aniline | 1-Methyl-4-(phenylamino)-7-azaindole | 3 | 94 |

| 4 | Et | 4-Fluoroaniline | 1-Ethyl-4-(4-fluorophenylamino)-7-azaindole | 3 | 92 |

| 5 | Bn | Morpholine | 4-(Morpholino)-1-benzyl-7-azaindole | 3 | 90 |

| 6 | Me | n-Butylamine | 1-Methyl-4-(butylamino)-7-azaindole | 3 | 90 |

| 7 | Et | n-Butylamine | 1-Ethyl-4-(butylamino)-7-azaindole | 3 | 88 |

| 8 | Me | Boc-piperazine | 4-(1-Boc-piperazin-4-yl)-1-methyl-7-azaindole | 3 | 91 |

Reaction conditions: N-substituted 4-bromo-7-azaindole (1.0 mmol), amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), in dioxane (2 mL) at 100 °C.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are based on optimized conditions for N-substituted 4-bromo-7-azaindoles and are expected to be highly applicable to this compound with minor modifications as needed.[2]

Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 5 mol%)

-

Xantphos (0.10 mmol, 10 mol%)

-

Anhydrous dioxane (2 mL)

-

Schlenk tube or sealed vial

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the amine, and cesium carbonate.

-

Add Pd₂(dba)₃ and Xantphos to the tube.

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Add anhydrous dioxane via syringe.

-

Seal the tube and place it in a preheated heating block or oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 2.5-3 hours, or until completion as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-Boc-7-azaindole derivative.

Protocol 2: Alternative Conditions using Pd(OAc)₂

For certain substrates, Palladium(II) acetate can be an effective palladium source.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine or Amide (1.2 mmol, 1.2 equiv)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

-

Xantphos (0.10 mmol, 10 mol%)

-

Anhydrous dioxane (2 mL)

-

Schlenk tube or sealed vial

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Follow steps 1-4 of Protocol 1, substituting Pd(OAc)₂ for Pd₂(dba)₃ and the appropriate base (K₃PO₄ or K₂CO₃).

-

Seal the tube and heat at 100 °C for 3-4 hours, monitoring the reaction progress.

-

Follow steps 7-11 of Protocol 1 for work-up and purification.

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (up to 120 °C), or catalyst/ligand loading.

-

Low Yield: Ensure all reagents and the solvent are anhydrous, as water can negatively impact the catalytic cycle. The choice of base can also be critical; for less reactive amines, a stronger base like sodium tert-butoxide may be necessary, although this can affect functional group tolerance.

-

Side Reactions: N-H arylation is a common side reaction with unprotected azaindoles. The use of the Boc protecting group should mitigate this. If de-Boc-ing is observed, a milder base and lower reaction temperature should be explored.

-

Ligand Selection: While Xantphos has shown broad applicability, other ligands such as SPhos or XPhos may be more effective for specific amine substrates. Screening of different ligands may be beneficial for challenging couplings.

Conclusion

The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of 4-amino-1-Boc-7-azaindole derivatives. By carefully selecting the palladium source, ligand, base, and solvent, a wide range of primary and secondary amines can be successfully coupled to the 7-azaindole core in high yields. The protocols and data presented herein provide a solid foundation for researchers to efficiently synthesize these valuable compounds for applications in drug discovery and development.

References

Application Notes and Protocols: The Strategic Use of 1-Boc-4-chloro-7-azaindole in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine hinge-binding motif of ATP and thereby effectively inhibit a wide range of protein kinases.[1] The targeted introduction of substituents at various positions of the azaindole ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties of kinase inhibitors. This document provides detailed application notes and protocols for the use of 1-Boc-4-chloro-7-azaindole as a versatile starting material in the synthesis of kinase inhibitors, with a focus on Suzuki-Miyaura coupling and subsequent transformations.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a strategically important building block for the synthesis of kinase inhibitors. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen serves to modulate the reactivity of the heterocyclic system and enhance solubility in organic solvents, facilitating key synthetic transformations. The chloro substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. This approach is central to the late-stage diversification of the 7-azaindole core, allowing for the rapid exploration of structure-activity relationships (SAR).[2]

The 2,4-disubstituted 7-azaindole framework, readily accessible from this starting material, is a key feature of inhibitors targeting various kinases, including Cyclin-Dependent Kinase 9 (CDK9) and Bruton's Tyrosine Kinase (BTK).[2]

Key Synthetic Strategies and Applications

The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to construct the core of various kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of kinase inhibitor synthesis, it allows for the coupling of the 4-position of the azaindole core with a wide range of boronic acids or their esters. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products, such as the des-chloro byproduct.[2]

A critical preceding step for Suzuki-Miyaura coupling at the 4-position of a pre-functionalized 2-substituted 7-azaindole is often the conversion of the 4-chloro group into a boronate ester. This allows for subsequent coupling with an aryl halide.

Boc Deprotection

The final step in many synthetic routes involving this compound is the removal of the Boc protecting group to yield the free N-H of the azaindole, which is often crucial for hinge-binding interactions with the target kinase. Acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), are commonly employed for this transformation.[3][4]

Quantitative Data Summary

The following table summarizes representative quantitative data for kinase inhibitors synthesized using a 4-substituted-7-azaindole core, highlighting the potency of this scaffold.

| Kinase Target | Inhibitor/Analog | IC50/Ki | Reference |

| CDK9/CyclinT | Compound 8g | IC50 = 230 nM | [5] |

| Haspin | Compound 8l | IC50 = 14 nM | [5] |

| CDK9/CyclinT & Haspin (dual) | Compound 8h | IC50 = 350 nM (CDK9), 110 nM (Haspin) | [5] |

| CDK1 | 2-amino-4-(7-azaindol-3-yl)pyrimidine analog | Good potency | [1] |

| CDK9 | Compound 5b | IC50 = 0.059 µM | [6] |

| CDK7 | Compound 5f | IC50 = 0.479 µM | [6] |

| CDK8 | Compound 5d | IC50 = 0.716 µM | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the synthesis of kinase inhibitors using this compound and its derivatives.

Protocol 1: Miyaura Borylation of 1-Boc-4-chloro-2-substituted-7-azaindole

This protocol describes the conversion of the 4-chloro group to a pinacol borate ester, a key intermediate for subsequent Suzuki-Miyaura coupling.

Materials:

-

1-Boc-4-chloro-2-substituted-7-azaindole (1.0 equiv)

-

Bis(pinacolato)diboron (B2pin2) (1.5 equiv)

-

Pd(dppf)Cl2 (0.1 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Boc-4-chloro-2-substituted-7-azaindole, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-Boc-4-(pinacolatoboronyl)-2-substituted-7-azaindole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-Boc-4-(pinacolatoboronyl)-2-substituted-7-azaindole with an Aryl Halide

This protocol details the C-C bond formation between the borylated azaindole and an aryl halide.

Materials:

-

1-Boc-4-(pinacolatoboronyl)-2-substituted-7-azaindole (1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.2 equiv)

-

Pd(PPh3)4 (0.05 equiv)

-

2 M aqueous sodium carbonate (Na2CO3) solution (2.0 equiv)

-

1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

-

In a microwave vial or a round-bottom flask, combine the 1-Boc-4-(pinacolatoboronyl)-2-substituted-7-azaindole, aryl halide, and Pd(PPh3)4.

-

Add the 1,4-dioxane and 2 M aqueous sodium carbonate solution.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 150 °C for 20-30 minutes).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-1-Boc-2-substituted-7-azaindole.

Protocol 3: Boc Deprotection of a 4-Aryl-7-azaindole Derivative

This protocol describes the final deprotection step to yield the active kinase inhibitor.

Materials:

-

4-Aryl-1-Boc-2-substituted-7-azaindole (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the 4-aryl-1-Boc-2-substituted-7-azaindole in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.[3]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon complete deprotection, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue can be purified by preparative HPLC or by neutralization with a base (e.g., saturated aqueous NaHCO3 solution) followed by extraction with an organic solvent and subsequent column chromatography to afford the final kinase inhibitor.

Visualizations

Caption: General synthetic workflow for kinase inhibitors.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Simplified CDK9 signaling pathway.

References